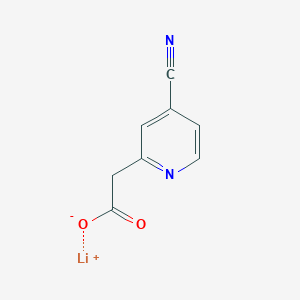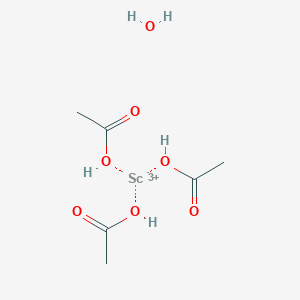
Ethyl (2-bromo-4,6-dimethylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2-bromo-4,6-dimethylphenoxy)acetate, also known as bromoxynil ethyl, is a herbicide that is commonly used in agriculture to control broadleaf weeds. It is a member of the phenoxy herbicide family, which works by mimicking the plant hormone auxin and causing uncontrolled growth in the target weeds. Bromoxynil ethyl has been widely used since the 1970s, and its effectiveness and safety have been extensively studied.
Mecanismo De Acción
Bromoxynil ethyl works by disrupting the normal growth and development of plants. It acts as an auxin mimic, binding to and activating the same receptors as the natural plant hormone. This leads to uncontrolled growth in the target weeds, causing them to become stunted and eventually die.
Biochemical and Physiological Effects:
Bromoxynil ethyl has been shown to have a range of biochemical and physiological effects on plants. It can inhibit photosynthesis, disrupt cell division and elongation, and alter the expression of genes involved in growth and development. In addition, Ethyl (2-bromo-4,6-dimethylphenoxy)acetate ethyl has been shown to have toxic effects on non-target organisms, including mammals, birds, and aquatic organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bromoxynil ethyl is a useful tool for studying the effects of auxin on plant growth and development, and for investigating the mechanisms of herbicide resistance in weeds. It is relatively easy to synthesize and purify, and is commercially available at a reasonable cost. However, Ethyl (2-bromo-4,6-dimethylphenoxy)acetate ethyl has some limitations for lab experiments, including its toxicity to non-target organisms and the potential for environmental contamination if not handled properly.
Direcciones Futuras
There are several potential future directions for research on Ethyl (2-bromo-4,6-dimethylphenoxy)acetate ethyl. One area of interest is the development of new herbicides with improved efficacy and safety, based on the structure and mechanism of action of Ethyl (2-bromo-4,6-dimethylphenoxy)acetate ethyl. Another area of interest is the investigation of the environmental fate and transport of herbicides in soil and water, and the development of strategies for minimizing their impact on non-target organisms. Finally, there is a need for further research on the mechanisms of herbicide resistance in weeds, and the development of new strategies for managing resistant populations.
Métodos De Síntesis
The synthesis of Ethyl (2-bromo-4,6-dimethylphenoxy)acetate ethyl involves several steps, starting with the reaction of 2,4-dimethylphenol with bromine to form 2-bromo-4,6-dimethylphenol. This intermediate is then reacted with chloroacetic acid in the presence of a base to form ethyl (2-bromo-4,6-dimethylphenoxy)acetate. The final product is obtained by purification and isolation of the desired compound.
Aplicaciones Científicas De Investigación
Bromoxynil ethyl has been widely used in scientific research to study the effects of auxin on plant growth and development. It has also been used to investigate the mechanisms of herbicide resistance in weeds and to develop new herbicides with improved efficacy and safety. In addition, Ethyl (2-bromo-4,6-dimethylphenoxy)acetate ethyl has been used in studies of the environmental fate and transport of herbicides in soil and water.
Propiedades
IUPAC Name |
ethyl 2-(2-bromo-4,6-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-4-15-11(14)7-16-12-9(3)5-8(2)6-10(12)13/h5-6H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBCDPAQXVWOKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1Br)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2-bromo-4,6-dimethylphenoxy)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide](/img/structure/B2432285.png)

![4-(dipropylsulfamoyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2432287.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acrylamide](/img/structure/B2432292.png)




![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide](/img/structure/B2432300.png)
![4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2432303.png)